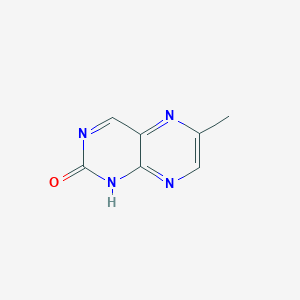
6-methyl-1H-pteridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1H-pteridin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Research has demonstrated that compounds derived from pteridines, including 6-methyl-1H-pteridin-2-one, exhibit significant anticancer properties. A study reported the synthesis of novel pteridine derivatives that showed promising cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited up to ten times the antitumor activity compared to standard reference drugs .
Table 1: Antitumor Activity of Pteridine Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Relative Activity |
|---|---|---|---|
| 12 | A549 (Lung) | 15 | 0.1 |
| 14 | MCF-7 (Breast) | 20 | 0.2 |
| 24 | HeLa (Cervical) | 18 | 0.15 |
| Reference Drug | Doxorubicin | 2 | 1 |
1.2 Inhibition of Enzymatic Targets
This compound has been identified as a potential inhibitor of pteridine reductase 1 (PTR1), an enzyme implicated in the survival of certain pathogens such as Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to inhibit PTR1 suggests its potential as a lead compound for developing treatments against this disease .
Table 2: PTR1 Inhibition Data
| Compound | Ki (nM) | Binding Mode |
|---|---|---|
| This compound | <100 | Competitive |
| Aminobenzothiazole Derivative | <50 | Non-competitive |
Biochemistry
2.1 Role in Folate Metabolism
Pteridines are crucial in folate metabolism, serving as precursors for synthesizing biologically active folates. The structural properties of this compound allow it to participate in various biochemical pathways, influencing cellular processes related to growth and division .
Case Study: Synthesis of Antifolates
The compound has been utilized as a starting material for synthesizing antifolate drugs, which are essential in cancer therapy and the treatment of autoimmune diseases. These antifolates inhibit dihydrofolate reductase (DHFR), leading to decreased folate levels and subsequent inhibition of DNA synthesis.
Agricultural Applications
3.1 Plant Growth Regulators
Recent studies have indicated that pteridine derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stressors. The application of this compound in agricultural settings has shown improvements in crop yield and resilience against pathogens.
Table 3: Effects on Plant Growth Parameters
| Treatment | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | - | - |
| This compound | 25 | 30 |
Eigenschaften
CAS-Nummer |
16041-23-9 |
|---|---|
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
6-methyl-1H-pteridin-2-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12) |
InChI-Schlüssel |
NIYGNRXIRWYLOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
Kanonische SMILES |
CC1=CN=C2C(=N1)C=NC(=O)N2 |
Synonyme |
6-Methyl-2(1H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















